1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(16(22)21-10-6-5-9-14(21)19-12)20-17(23)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCNRAXYATCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Case Studies and Research Findings
Several studies have explored the efficacy of 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea against various cancer cell lines:
| Study | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Firsching et al. (1995) | T47D | 73–196 | Indicated significant antiproliferative action |
| McCain et al. (2004) | MCF7 | 31–300 | Effective against breast cancer cells |
| Koç et al. (2004) | PC3 | 100–190 | Demonstrated inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies have suggested that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains of bacteria.
Anti-inflammatory Properties
Research has also indicated potential anti-inflammatory effects associated with similar pyrimidine derivatives. These properties could be leveraged in treating inflammatory diseases, although further studies are required to elucidate the specific mechanisms involved.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that include palladium-catalyzed coupling methods and other synthetic strategies to ensure high yield and purity .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with substitutions at positions 2, 3, 4, and 7 significantly altering chemical and biological profiles. Key comparisons include:
Patent derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate that substitutions at position 7 with polar groups like piperazine can optimize pharmacokinetic properties .
Functional Group Comparisons: Urea vs. Other Moieties
The benzyl urea group in the target compound distinguishes it from analogs with alternative functional groups:
- Piperazinyl derivatives (e.g., 7-(4-methylpiperazin-1-yl) ): These compounds exhibit enhanced solubility due to the basic nitrogen in piperazine, which may improve oral bioavailability .
- Thiazolidinone derivatives (e.g., ): Thioxo-thiazolidinone groups introduce sulfur-based hydrogen bonding, altering electronic properties compared to urea .
Ring Saturation and Conformational Effects
The target compound’s non-hydrogenated pyrido[1,2-a]pyrimidin-4-one core contrasts with tetrahydro derivatives (e.g., 2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl in ).
Research Findings and Structural Insights
While specific activity data for the target compound is unavailable, structural trends from patents and analogs suggest:
- Chlorine substitution (as in BJ52650) may enhance target affinity in kinase inhibitors or antimicrobial agents .
- Benzyl urea groups are less common in recent patents compared to piperazinyl or benzodioxolyl substituents, implying niche applications in urea-based drug design .
- Crystallographic studies (e.g., ’s use of SHELX ) highlight the importance of structural characterization for understanding conformational preferences.
Biological Activity
1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of 312.34 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored through various mechanisms:
Anticancer Activity
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed submicromolar antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The mechanism involves the modulation of the mTORC1 pathway, which is crucial for cell growth and proliferation. Specifically, compounds similar to this compound were shown to reduce mTORC1 activity and enhance autophagy, contributing to their anticancer effects .
Antimicrobial Activity
Another aspect of its biological activity is its antimicrobial properties . Studies have shown that compounds within the same structural family exhibit significant antimicrobial effects against various pathogens. For instance, research into pyrimidine derivatives has highlighted their ability to inhibit bacterial growth and biofilm formation .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, this compound was tested alongside other compounds. The results indicated that this compound significantly inhibited the proliferation of MIA PaCa-2 cells with an IC50 value in the low micromolar range. The study also noted increased levels of LC3-II protein, suggesting enhanced autophagic flux as a response to treatment .
Case Study 2: Antimicrobial Activity
In another investigation involving antimicrobial testing against Gram-positive and Gram-negative bacteria, derivatives similar to this compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to interference with bacterial cell wall synthesis .
Research Findings Summary Table
| Activity | Cell Line/Pathogen | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | MIA PaCa-2 | Low micromolar | mTORC1 inhibition; enhanced autophagy |
| Antimicrobial | Various bacteria | 10 µg/mL | Inhibition of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
